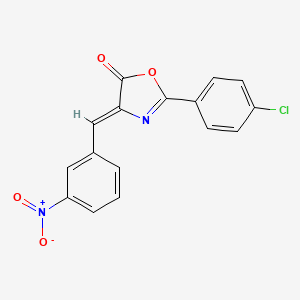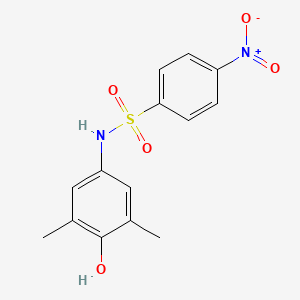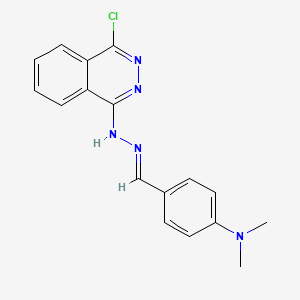
2-(4-chlorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
Synthesis Analysis
- Synthesis Method: This compound is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using potassium or sodium carbonate in DMF medium at room temperature (Chidan Kumar et al., 2014).
Molecular Structure Analysis
- Structure Confirmation: The structure of the compound was confirmed using IR and single-crystal X-ray diffraction studies. The molecular structure has been optimized using density functional theory (DFT) (Chidan Kumar et al., 2014).
- Geometrical Parameters: The geometrical parameters obtained from XRD studies align with those calculated using DFT, confirming the structural integrity of the molecule (Chidan Kumar et al., 2014).
Chemical Reactions and Properties
- Hyper-Conjugative Interactions: The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed, indicating its reactivity (Chidan Kumar et al., 2014).
- Charge Transfer: HOMO and LUMO analysis are used to determine the charge transfer within the molecule, which is crucial for understanding its chemical behavior (Chidan Kumar et al., 2014).
Physical Properties Analysis
- Vibrational Wavenumbers: The vibrational wavenumbers were computed using HF and DFT methods, providing insights into the physical properties of the compound (Chidan Kumar et al., 2014).
Chemical Properties Analysis
- First Hyperpolarizability: The first hyperpolarizability of the compound is reported, indicating its potential applications in nonlinear optical materials (Chidan Kumar et al., 2014).
- Infrared Intensities: Infrared intensities are also reported, which are essential for spectroscopic analysis of the compound (Chidan Kumar et al., 2014).
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Enzyme Inhibition : A compound structurally related to 2-(4-chlorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one was used as a starting compound for synthesizing novel heterocyclic compounds, which showed significant lipase and α-glucosidase inhibition activities. These findings suggest potential applications in therapeutic treatments related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Anticancer and Antimicrobial Agents : Research on compounds containing the 1,3-oxazole ring, similar to the one , has shown promising results in anticancer and antimicrobial activities. This indicates potential for developing new pharmaceuticals targeting cancer and microbial infections (Katariya, Vennapu, & Shah, 2021).
Antitubercular Activity : Studies on analogues of compounds related to 2-(4-chlorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one, focusing on their structure-activity relationships, have revealed significant antitubercular properties, highlighting their potential in tuberculosis treatment (Samala et al., 2014).
Chemical Properties and Synthesis Techniques
Molecular Structure and Synthesis Methodologies : The molecular structure of related compounds has been analyzed using various spectroanalytical techniques. The synthesis methods for these compounds are relevant for the development of new molecules with specific biological activities (Kumar et al., 2014).
Erlenmeyer–Plöchl Reaction : A compound synthesized via the Erlenmeyer–Plöchl reaction, which is structurally related to the one , demonstrated potent immunomodulator and tyrosinase inhibitor properties. This synthesis approach may be applicable for producing related compounds with similar biological activities (Rodrigues, Martinho, & Afonso, 2015).
Potential Applications in Corrosion Inhibition and Materials Science
Corrosion Inhibition : Thiazole-4-carboxylates structurally similar to the compound have shown effective corrosion inhibiting properties, suggesting potential applications in materials science and engineering (El aoufir et al., 2020).
Two-Photon Absorption Properties : Fluorescent oxazolone derivatives, related to the compound of interest, have exhibited high two-photon absorption cross-sections. This characteristic is significant for applications in photonics and materials science (Rodrigues, Mariz, Maçôas, Afonso, & Martinho, 2012).
properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-6-4-11(5-7-12)15-18-14(16(20)23-15)9-10-2-1-3-13(8-10)19(21)22/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRDZEXWTGNKHR-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(3-nitrobenzylidene)oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)
![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)
![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)
![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)